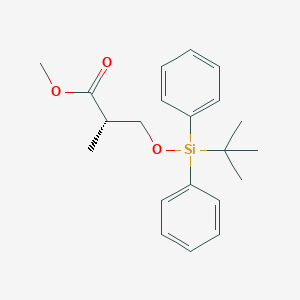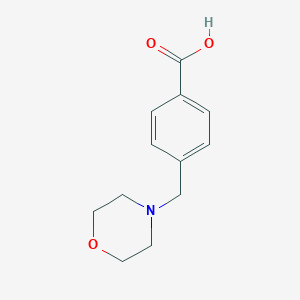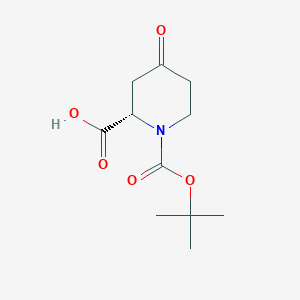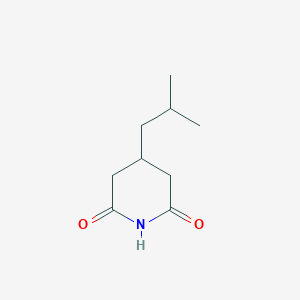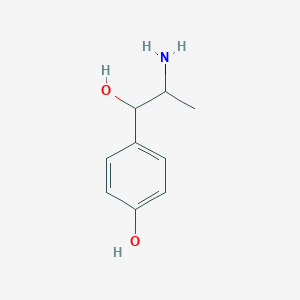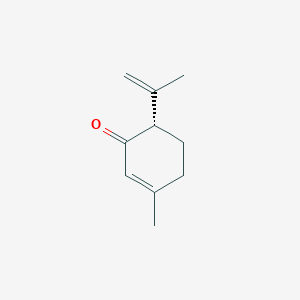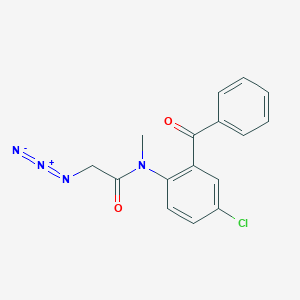
2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of azido compounds, which are known for their diverse range of applications in various fields, including medicine, materials science, and chemical synthesis. In
Scientific Research Applications
2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Mechanism Of Action
The mechanism of action of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is not fully understood. However, studies have suggested that this compound targets the mitochondria of cancer cells, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to apoptosis of the cancer cells.
Biochemical And Physiological Effects
In addition to its anti-cancer activity, 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, this compound has been shown to have anti-inflammatory and antioxidant activity.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is its potent anti-cancer activity. This makes it an attractive compound for use in cancer research. Additionally, this compound has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide. One area of interest is the development of more potent analogs of this compound with improved selectivity and reduced toxicity. Additionally, studies are needed to further elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and chemical synthesis. Finally, more research is needed to explore the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy.
Synthesis Methods
The synthesis of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide involves the reaction of 2-benzoyl-4-chloroaniline with sodium azide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with N-methylacetamide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
properties
CAS RN |
15988-47-3 |
|---|---|
Product Name |
2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide |
Molecular Formula |
C16H13ClN4O2 |
Molecular Weight |
328.75 g/mol |
IUPAC Name |
2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-21(15(22)10-19-20-18)14-8-7-12(17)9-13(14)16(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
PKQPOTPTSBOAHB-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN=[N+]=[N-] |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN=[N+]=[N-] |
synonyms |
2-[Azidoacetyl(methyl)amino]-5-chlorobenzophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



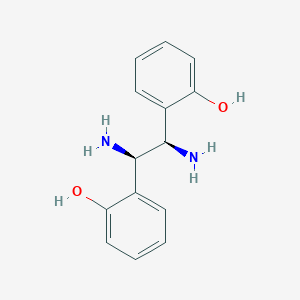
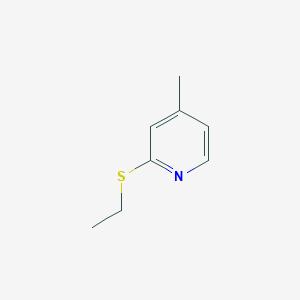
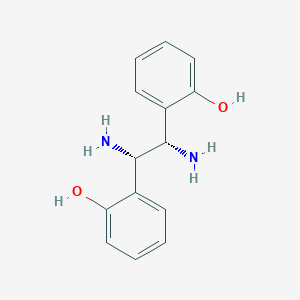
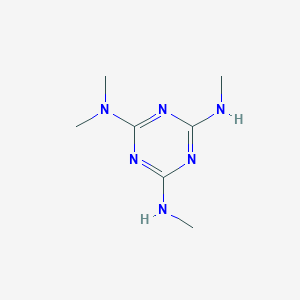
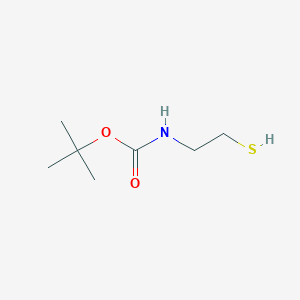
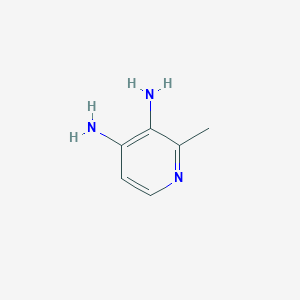
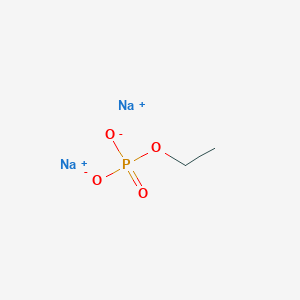
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
